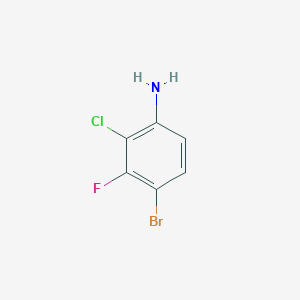

4-Bromo-2-chloro-3-fluoroaniline

説明

特性

IUPAC Name |

4-bromo-2-chloro-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXPESLUKLZKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401279032 | |

| Record name | Benzenamine, 4-bromo-2-chloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349719-24-9 | |

| Record name | Benzenamine, 4-bromo-2-chloro-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349719-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-bromo-2-chloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Bromo 2 Chloro 3 Fluoroaniline and Its Halogenated Analogs

Historical Context and Evolution of Halogenation Techniques for Aniline (B41778) Derivatives

The halogenation of anilines has been a fundamental transformation in organic chemistry for over a century. researchgate.net Early methods often involved direct treatment with molecular halogens, which, while effective, frequently suffered from a lack of regioselectivity and the formation of polyhalogenated byproducts. wikipedia.org To address these issues, chemists developed strategies to control the reactivity of the aniline starting material. One common approach involves the acylation of the amino group to form an acetanilide (B955), which moderates the activating effect of the amine and directs halogenation primarily to the para position. Subsequent hydrolysis then reveals the desired halogenated aniline. wikipedia.org

Over the years, a plethora of halogenating reagents have been introduced to provide milder and more selective reactions. Reagents like N-halosuccinimides (NCS, NBS, NIS) have become workhorses in the laboratory, offering a safer and more manageable alternative to gaseous halogens. nsf.govresearchgate.net The development of catalytic methods, particularly those employing transition metals, has further revolutionized aniline halogenation. For instance, copper-catalyzed bromination has emerged as a practical and environmentally friendly procedure. sci-hub.sethieme-connect.com These methods often operate under mild conditions and can achieve high regioselectivity with a broad range of aniline substrates. sci-hub.sethieme-connect.comresearchgate.net More recent advancements have focused on photoredox catalysis and the use of ionic liquids as solvents to enhance reaction efficiency and selectivity. researchgate.netgalchimia.com

Regioselective Synthesis of 4-Bromo-2-chloro-3-fluoroaniline

The synthesis of the specifically substituted this compound requires precise control over the introduction of three different halogen atoms onto the aniline core. This is typically achieved through a multi-step approach, carefully considering the directing effects of the substituents present at each stage.

Sequential Halogenation Approaches from Precursor Aniline Derivatives

A logical synthetic route to this compound involves the sequential halogenation of a suitable aniline precursor. For instance, a multi-step synthesis starting from aniline can be envisioned. researchgate.net The purpose of such a sequence is to introduce each halogen in a controlled manner, taking advantage of the directing effects of the groups already on the ring. researchgate.net A plausible strategy could involve starting with a commercially available fluoroaniline, followed by chlorination and then bromination, or another permutation of this sequence. The order of these steps is crucial for achieving the desired substitution pattern.

Optimized Bromination of 3-Chloro-2-fluoroaniline using N-Bromosuccinimide (NBS)

A key step in a potential synthesis of this compound is the bromination of 3-chloro-2-fluoroaniline. N-Bromosuccinimide (NBS) is a preferred reagent for such a transformation due to its mild nature and selectivity. The reaction is typically carried out in a suitable solvent, and the regioselectivity is influenced by the electronic and steric effects of the existing chloro and fluoro substituents. The fluorine atom at the 2-position and the chlorine atom at the 3-position would direct the incoming electrophilic bromine to specific positions on the aromatic ring.

Recent research has shown that the reactivity of NBS can be enhanced through the use of catalytic additives. nsf.gov For example, lactic acid derivatives have been shown to act as halogen bond acceptors, increasing the electrophilicity of the bromine atom in NBS and promoting aromatic bromination under mild, aqueous conditions with high regioselectivity. nsf.gov Such optimized procedures could be instrumental in achieving a high yield of the desired this compound from its precursor.

Influence of Reaction Conditions, Solvents, and Temperature on Regioselectivity and Yield

The success of any halogenation reaction is highly dependent on the reaction conditions. The choice of solvent can significantly impact the solubility of the reactants and the stability of intermediates, thereby affecting the reaction rate and yield. For instance, using ionic liquids as solvents for the halogenation of unprotected anilines with copper halides has been shown to result in high yields at the para-position under mild conditions. researchgate.net

Temperature is another critical parameter. While some reactions require elevated temperatures to proceed at a reasonable rate, others may need to be cooled to prevent side reactions and improve selectivity. researchgate.netresearchgate.net The concentration of the reactants and the rate of addition of the halogenating agent are also important factors to control to minimize the formation of over-halogenated products. sci-hub.se

Table 1: Factors Influencing Regioselective Halogenation of Anilines

| Factor | Influence on Reaction | Example | Citation |

| Solvent | Affects solubility, reaction rate, and sometimes selectivity. | Use of ionic liquids for para-selective chlorination and bromination of anilines with copper halides. | researchgate.net |

| Temperature | Controls reaction rate and can influence selectivity by favoring certain pathways. | Copper-catalyzed bromination often proceeds at mild temperatures (e.g., 7-25 °C). | sci-hub.se |

| Catalyst | Can enhance reaction rate and control regioselectivity. | Copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) is used as a catalyst for oxidative bromination. | sci-hub.sethieme-connect.com |

| Halogenating Agent | The choice of reagent (e.g., Br₂, NBS) affects reactivity and handling. | N-Bromosuccinimide (NBS) is a milder and more selective brominating agent than molecular bromine. | nsf.gov |

| Protecting Groups | Can moderate the activating effect of the amino group and direct halogenation. | Acetylation of the aniline to form acetanilide directs bromination to the para position. | wikipedia.org |

Advanced Synthetic Techniques for Related Halogenated Aniline Scaffolds

Beyond classical halogenation methods, modern organic synthesis offers a range of advanced techniques for the preparation of halogenated anilines. These methods often provide greater efficiency, milder reaction conditions, and access to a wider variety of substituted products.

One-Pot Diazotization and Iodization Methodologies for Aryl Halide Formation

The Sandmeyer reaction, which involves the conversion of an aniline to a diazonium salt followed by treatment with a halide salt, is a classic method for introducing halogens onto an aromatic ring. wikipedia.org Recent innovations have led to the development of one-pot procedures that streamline this process. organic-chemistry.orgacs.org These methods avoid the isolation of the often-unstable diazonium salt intermediate, making the reaction more convenient and safer to perform. organic-chemistry.orgacs.org

For example, a metal-free, one-pot conversion of anilines to aryl bromides and iodides has been developed using halogen abstraction from sources like bromotrichloromethane (B165885) and diiodomethane. organic-chemistry.orgacs.org This reaction proceeds under mild acidic conditions and is insensitive to air and moisture. organic-chemistry.org The yields are generally good to excellent, and the method is tolerant of a variety of functional groups. acs.org Similar one-pot diazotization-iodination procedures have been developed using reagents like sodium nitrite (B80452) and potassium iodide under solvent-free conditions or in the presence of acidic ionic liquids. researchgate.net These advanced methodologies offer a powerful tool for the synthesis of a diverse array of halogenated anilines.

Table 2: Comparison of Traditional vs. One-Pot Diazotization-Halogenation

| Feature | Traditional Sandmeyer Reaction | One-Pot Diazotization-Halogenation | Citation |

| Number of Steps | Two steps (diazotization and halide substitution) | One-pot procedure | organic-chemistry.orgacs.org |

| Intermediate Isolation | Isolation of diazonium salt often required | No isolation of diazonium salt | organic-chemistry.orgacs.org |

| Reaction Conditions | Often requires strongly acidic conditions and controlled temperatures | Generally milder conditions, some are solvent-free | organic-chemistry.orgresearchgate.net |

| Safety | Isolated diazonium salts can be explosive | Avoids isolation of potentially hazardous intermediates | organic-chemistry.orgacs.org |

| Efficiency | Can be time-consuming due to multiple steps | More efficient with shorter reaction times | acs.org |

Hydrogenation Reduction Pathways for Nitroarene Precursors

The reduction of nitroarenes represents a fundamental transformation in organic synthesis to produce the corresponding anilines. This method is particularly relevant for the synthesis of complex molecules like this compound, where the nitro group is introduced and subsequently reduced. Catalytic hydrogenation is a widely employed technique for this conversion due to its efficiency and cleaner reaction profiles compared to stoichiometric reductants.

The industrial synthesis of anilines often involves the gas-phase hydrogenation of nitrobenzenes using catalysts like copper or nickel at elevated temperatures (553–573 K) and pressures. chemrxiv.org However, catalyst deactivation can be a significant issue under these conditions. chemrxiv.org To address this, research has focused on developing more robust and recyclable catalyst systems. For instance, in-situ generated copper nanoparticles (Cu⁰NPs) from an earth-abundant mineral, Jacquesdietrichite, have shown high activity and stability in the hydrogenation of nitroarenes at room temperature and ambient pressure. chemrxiv.orgepfl.ch This system demonstrated excellent recyclability over at least five cycles without significant loss of catalytic activity. chemrxiv.org

Various metals, including noble metals like palladium, platinum, and ruthenium, as well as non-precious metals like iron and cobalt, have been investigated for nitroarene hydrogenation. nih.govyoutube.com Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. youtube.com The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome. For instance, the reduction of 3-chloro-4-fluoronitrobenzene (B104753) is a key step in producing 3-chloro-4-fluoroaniline, a related halogenated aniline. google.com This reduction is typically achieved using metallic iron as the reducing agent in the presence of an electrolyte. google.com

A general procedure for the hydrogenation of a nitroarene involves dissolving the substrate in a suitable solvent, such as ethyl acetate (B1210297), under an inert atmosphere. youtube.com The catalyst, for example, Pd/C, is then added, and the inert atmosphere is replaced with hydrogen gas. youtube.com The reaction is typically stirred at room temperature until completion, monitored by techniques like thin-layer chromatography (TLC). youtube.com It is crucial to handle pyrophoric catalysts like Pd/C with care, ensuring they remain under an inert atmosphere and are not allowed to dry out to prevent spontaneous ignition in air. youtube.com

Table 1: Comparison of Catalysts for Nitroarene Hydrogenation

| Catalyst System | Reaction Conditions | Advantages | Disadvantages |

| Copper or Nickel | High temperature (553–573 K), high pressure (0.1–0.5 MPa H₂) | Established industrial process | Catalyst deactivation |

| in-situ Copper Nanoparticles | Room temperature, ambient pressure | High activity, recyclable, sustainable | May require specific mineral precursor |

| Palladium on Carbon (Pd/C) | Room temperature, hydrogen atmosphere | High efficiency, widely applicable | Pyrophoric, requires careful handling |

| Metallic Iron | Elevated temperature (e.g., 80-90 °C), acidic medium | Cost-effective | Can generate significant waste |

Multi-step Protection-Deprotection Strategies in Complex Aniline Synthesis

The synthesis of polysubstituted anilines, such as this compound, often necessitates a multi-step approach involving the use of protecting groups. utdallas.eduresearchgate.net This strategy is crucial because the amino group in anilines is highly activating and can lead to unwanted side reactions, such as multiple halogenations or oxidation, during subsequent functionalization steps. utdallas.eduscribd.com

A common strategy involves protecting the amine functionality as an amide, typically an acetanilide, by reacting the aniline with acetic anhydride. utdallas.eduyoutube.com This acetylation moderates the activating effect of the amino group by delocalizing the nitrogen's lone pair of electrons through resonance with the carbonyl group. youtube.com The resulting acetamido group is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled electrophilic aromatic substitution reactions. youtube.com

For example, in a multi-step synthesis of 4-bromo-2-chloroaniline (B1269894) starting from aniline, the first step is the formation of acetanilide. researchgate.net This is followed by the sequential introduction of bromine and chlorine atoms onto the aromatic ring. researchgate.net The bromination occurs at the para position due to the directing effect of the acetamido group. researchgate.net Subsequently, chlorination occurs at the ortho position relative to the acetamido group. researchgate.net

Once the desired substitutions are in place, the protecting group is removed through a deprotection step. utdallas.edu This is typically achieved by hydrolysis of the amide bond under acidic or basic conditions to regenerate the free aniline. utdallas.eduyoutube.com For instance, heating the 4-bromo-2-chloroacetanilide with hydrochloric acid in ethanol (B145695) will hydrolyze the amide, and subsequent treatment with a base like sodium hydroxide (B78521) will deprotonate the nitrogen, yielding the final product, 4-bromo-2-chloroaniline. researchgate.net

The choice of protecting group is critical and must be stable under the conditions of the subsequent reaction steps while being readily cleavable without affecting other parts of the molecule. organic-chemistry.org Besides acetyl groups, other protecting groups for amines include carbamates like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which offer different deprotection conditions (acidic for Boc, basic for Fmoc), allowing for selective deprotection in complex syntheses. organic-chemistry.org

Copper Bromide as a Brominating Agent and Oxidant in Aniline Derivatization

Copper(II) bromide (CuBr₂) serves as a versatile reagent in organic synthesis, acting as both a brominating agent and an oxidant for the derivatization of anilines and other electron-rich aromatic compounds. tandfonline.commdma.ch It offers a simple and efficient method for the monobromination of these substrates at room temperature. tandfonline.com

The reaction of anilines with CuBr₂ in a suitable solvent like acetonitrile (B52724) can lead to selective bromination. For instance, the reaction of aniline with CuBr₂ yields 4-bromoaniline (B143363) as the sole product in moderate yield. tandfonline.com Similarly, N,N-dialkylanilines undergo smooth bromination to afford the corresponding 4-bromo derivatives. tandfonline.com The reaction proceeds by the conversion of the black CuBr₂ to the white copper(I) bromide (CuBr) as the reaction progresses. mdma.ch

The general procedure involves stirring the aniline substrate with a stoichiometric amount of CuBr₂ in a solvent at ambient temperature. tandfonline.com The reaction time can vary depending on the substrate. After the reaction is complete, the insoluble CuBr can be easily removed by filtration. mdma.ch

Beyond simple bromination, copper catalysts, including copper bromide, are employed in a variety of C-H functionalization reactions of anilines. For example, a copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines and aldehydes to synthesize substituted quinolines has been developed, where CuBr was found to be an effective catalyst. organic-chemistry.org Copper salts can also catalyze the azidation of anilines. researchgate.net

It is worth noting that while CuBr₂ is effective for the bromination of electron-rich aromatics, its reactivity can be influenced by the solvent system. A mixture of chloroform (B151607) and ethyl acetate is often used for the α-bromination of ketones. mdma.ch The use of copper bromide as a brominating agent provides a convenient alternative to other methods, often with high selectivity and simplified workup procedures. mdma.ch

Industrial Scale Preparation Considerations for this compound Synthesis

A plausible synthetic route could start from a commercially available, simpler halogenated aniline or phenol (B47542). For instance, a process might involve the protection of an amino group, followed by sequential halogenation steps and finally deprotection, as discussed in section 2.3.3. google.com Alternatively, the synthesis could begin with a nitroaromatic precursor, which is then halogenated and finally reduced to the target aniline. chemrxiv.orggoogle.com

Key considerations for industrial scale-up include:

Raw Material Sourcing and Cost: The availability and cost of starting materials are paramount. The chosen synthetic route should ideally utilize readily available and inexpensive precursors. utwente.nl

Reaction Conditions and Safety: Each reaction step must be thoroughly evaluated for potential hazards. For example, nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions. Hydrogenation reactions can be hazardous due to the use of flammable hydrogen gas and pyrophoric catalysts. mt.com A thorough understanding of reaction kinetics and thermodynamics is essential for safe scale-up. mt.com Inherent safety assessments are often conducted to compare different potential synthetic routes. nih.gov

Process Efficiency and Waste Reduction: Industrial processes aim for high yields and atom economy to maximize product output and minimize waste generation, aligning with the principles of green chemistry. nih.gov This includes the selection of catalytic processes over stoichiometric ones where possible. chemrxiv.org

Solvent Selection and Recycling: Solvents are a major component of many chemical processes. The choice of solvent should consider factors such as cost, safety (flammability, toxicity), and environmental impact. The ability to recover and recycle solvents is a key economic and environmental driver. rsc.org

Product Purification: The final product must meet stringent purity specifications. Industrial-scale purification methods such as distillation, crystallization, and chromatography need to be developed and optimized. The ease of separation of by-products is an important factor in the design of the synthesis. mdma.ch

Equipment and Infrastructure: The process design will dictate the required equipment, including reactors, separation units, and storage facilities. The materials of construction must be compatible with the corrosive nature of many reagents used in halogenation and other steps. utwente.nl

Regulatory Compliance: The entire manufacturing process must comply with stringent environmental, health, and safety regulations.

For a specific molecule like this compound, the synthesis would likely start from a fluorinated aniline or nitrobenzene (B124822) derivative. The introduction of chlorine and bromine would require regioselective halogenation methods. The order of these steps would be critical to achieving the desired substitution pattern. The development of such a process would involve extensive research and development at the laboratory and pilot plant scale before full-scale industrial production is feasible.

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Chloro 3 Fluoroaniline

Mechanistic Insights into Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aromatic ring of 4-bromo-2-chloro-3-fluoroaniline is subject to both electrophilic and nucleophilic attacks, a duality governed by the electronic properties of its substituents. The amino group is a powerful activating group that is ortho-, para-directing, significantly increasing the ring's nucleophilicity and susceptibility to electrophiles. organic-chemistry.orgnih.gov Conversely, the halogen atoms are deactivating groups due to their inductive electron-withdrawing effect, which decreases the ring's electron density. derpharmachemica.com This reduced electron density, however, makes the aromatic ring more susceptible to attack by nucleophiles. nih.gov

Nucleophilic aromatic substitution (SNAr) reactions are also a key feature of this molecule's reactivity profile. The strong electron-withdrawing nature of the three halogen atoms makes the aromatic ring "electron-deficient" and thus a suitable substrate for attack by strong nucleophiles. These reactions typically proceed via a two-step addition-elimination mechanism, involving the formation of a stabilized carbanionic intermediate known as a Meisenheimer complex. semanticscholar.org

The directing effects of the substituents are as follows:

-NH₂ group: Strongly activating, ortho-, para-directing.

-F, -Cl, -Br groups: Deactivating, ortho-, para-directing.

In this compound, the positions are:

C1: -NH₂

C2: -Cl

C3: -F

C4: -Br

The powerful ortho-, para-directing influence of the amino group dominates. However, since the ortho (C2) and para (C4) positions are blocked, any further electrophilic substitution is sterically hindered and electronically disfavored.

In the context of nucleophilic aromatic substitution, the halogens have two primary functions: activating the ring towards attack and acting as a leaving group. The strong electron-withdrawing character of the halogens is essential for stabilizing the negative charge in the Meisenheimer intermediate, a key step in the SNAr mechanism. The order of reactivity for halogens as leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. semanticscholar.org This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that makes the attached carbon more electrophilic. semanticscholar.org

The distribution of electron density on the aromatic ring of this compound is significantly perturbed by the attached halogens. Each halogen atom inductively withdraws electron density, creating regions of lower electron density (partial positive charge) on the ring carbons. This effect is most pronounced for the highly electronegative fluorine atom. This general decrease in electron density across the ring is what makes it susceptible to nucleophilic attack, a reaction pathway not typically observed for electron-rich rings like benzene (B151609) or aniline (B41778) itself. nih.gov

The presence of multiple electron-withdrawing groups enhances this effect, making polyhalogenated aromatic compounds valuable substrates for SNAr reactions. The carbon atoms bonded to the halogen atoms are particularly electrophilic and are the primary sites for nucleophilic attack. The stability of the resulting Meisenheimer intermediate is crucial; the negative charge of this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing halogen substituents. Therefore, the cumulative electron-withdrawing effect of the bromine, chlorine, and fluorine atoms collectively activates the ring system for nucleophilic displacement reactions.

Nucleophilic Displacement Reactions involving Halogen Atoms of the Aromatic Ring

Nucleophilic displacement, or SNAr, is a prominent reaction pathway for this compound, allowing for the substitution of one or more halogen atoms. The specific halogen that is displaced depends on the reaction conditions and the nature of the attacking nucleophile. Generally, the highly electronegative fluorine atom makes the carbon at C3 the most electrophilic site, and fluoride (B91410) is often the best leaving group in SNAr reactions. semanticscholar.org

| Feature | Description | Relevance to this compound |

|---|---|---|

| Activating Groups | Strong electron-withdrawing groups (-NO₂, -CN, Halogens) | The -Br, -Cl, and -F atoms activate the ring for nucleophilic attack. |

| Leaving Group Ability | Generally F > Cl > Br > I | The fluorine at C3 is a potential leaving group, as are Cl at C2 and Br at C4. Fluorine is often the most readily displaced. semanticscholar.org |

| Nucleophiles | Strong nucleophiles are required (e.g., RO⁻, RS⁻, R₂NH, N₃⁻) | Reactions with amines, thiols, and alkoxides are characteristic. |

| Mechanism | Addition-Elimination via Meisenheimer Complex | The stability of the intermediate is enhanced by the three halogen substituents. |

Polyhalogenated anilines can react with various amine nucleophiles to yield substituted diamine products. For instance, a general method for the nucleophilic aromatic substitution of aryl fluorides and chlorides with dimethylamine (B145610) has been developed, highlighting the feasibility of such transformations. nih.gov In the case of this compound, a reaction with an amine nucleophile would likely lead to the displacement of one of the halogen atoms. Given the general reactivity trend in SNAr, the fluorine atom at C3 would be a probable site for substitution.

Such reactions are foundational in the synthesis of more complex heterocyclic structures. For example, ortho-haloanilines are key precursors in the synthesis of benzimidazoles, where an intramolecular nucleophilic attack by an amine derivative displaces a halogen. organic-chemistry.org While no direct studies on this compound were found, related structures like 4-bromo-3-chloro-2-fluoroaniline (B37690) are known to undergo nucleophilic substitution with amines.

Strong nucleophiles such as thiolates (RS⁻) and alkoxides (RO⁻) are effective in displacing halogen atoms from activated aromatic rings. The reaction of this compound with these nucleophiles would produce the corresponding thioethers or aryl ethers. The principles of SNAr suggest that these reactions are viable, with the site of substitution again likely being one of the halogen-bearing carbons.

Research on analogous compounds supports this reactivity. For example, 4-bromo-3-chloro-2-fluoroaniline is cited as reacting with thiols and alkoxides. Furthermore, studies on the reaction of 4-chloro-7-nitrobenzofurazan (B127121) with thiol compounds show the formation of 4-thio derivatives, illustrating the reactivity of activated aryl halides with sulfur nucleophiles. nih.gov

Sodium methoxide (B1231860) (NaOCH₃) and potassium tert-butoxide (KOC(CH₃)₃) are strong alkoxide nucleophiles commonly used in SNAr reactions to generate methoxy (B1213986) and tert-butoxy (B1229062) substituted aromatic compounds, respectively. The reaction of this compound with sodium methoxide, for example, would be expected to yield a bromo-chloro-fluoro-anisole derivative.

Kinetic studies on the reaction of polyfluorobenzonitriles with sodium methoxide in methanol (B129727) indicate that such methoxydefluorination reactions proceed readily. rsc.org For a closely related compound, 4-bromo-3-chloro-2-fluoroaniline, nucleophilic aromatic substitution with reagents like sodium methoxide or potassium tert-butoxide is a known transformation pathway. This strongly suggests that this compound would exhibit similar reactivity, with the displacement of one of the halogens to form an aryl ether. The exact product would depend on the relative leaving group abilities of F, Cl, and Br under the specific reaction conditions.

Oxidation Reactions of the Amino Group

The amino group of this compound can be oxidized to afford nitroso or nitro derivatives, key intermediates in the synthesis of various organic compounds. The electronic nature of the aniline, which is rendered electron-deficient by the three halogen substituents, significantly influences the conditions required for these transformations.

Formation of Nitro Derivatives

The direct oxidation of an aniline to a nitro compound is a fundamental transformation in organic synthesis, providing access to versatile intermediates for pharmaceuticals, dyes, and materials. nih.gov For an electron-deficient substrate like this compound, this conversion is challenging and typically requires potent oxidizing agents. The electron-withdrawing nature of the bromine, chlorine, and fluorine atoms deactivates the amino group, making it less susceptible to oxidation compared to electron-rich anilines.

Several methods have been developed for the oxidation of substituted anilines. mdpi.com Common oxidants include peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), and systems based on hydrogen peroxide. mdpi.comrsc.org For instance, anilines bearing electron-withdrawing groups can be effectively oxidized to their corresponding nitro compounds using sodium perborate (B1237305) in acetic acid. mdpi.com Another powerful oxidant is dimethyldioxirane (B1199080) (DMDO), generated in situ from Oxone® and acetone, which is capable of oxidizing even weakly basic amines. mdpi.com

A metal-free approach using hydrogen peroxide as a green oxidant can be employed, where the selectivity towards the nitro product is controlled by the basicity of the reaction medium. nih.govacs.org The use of a strong base, such as sodium methoxide (NaOMe), in a solvent system like ethanol (B145695)/acetonitrile (B52724), facilitates the formation of nitroarenes from various substituted anilines. nih.govacs.org While a specific protocol for this compound is not extensively documented, these established methods for electron-poor anilines provide a framework for its conversion to the corresponding nitro derivative, 1-bromo-3-chloro-2-fluoro-4-nitrobenzene. The reaction would likely proceed via intermediate nitroso and hydroxylamine (B1172632) species.

Table 1: General Conditions for Aniline Oxidation to Nitroarenes

| Oxidant System | Catalyst/Additive | Typical Conditions | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sodium Methoxide (NaOMe) | EtOH/MeCN, Room Temp | nih.govacs.org |

| meta-Chloroperbenzoic acid (m-CPBA) | None or Lewis Acid | Dichloromethane, Room Temp | mdpi.com |

| Sodium Perborate (NaBO₃·4H₂O) | Acetic Acid | 50-55 °C | mdpi.com |

Formation of Nitroso Derivatives

The oxidation of anilines can be controlled to stop at the nitroso stage, yielding C-nitroso compounds (Ar-N=O). researchgate.net These compounds are highly reactive and serve as valuable intermediates in the synthesis of heterocycles and other nitrogen-containing molecules. nih.govchemrxiv.org The synthesis of nitrosoarenes from anilines often faces the challenge of over-oxidation to the nitro derivative. researchgate.net

Several catalytic systems have been developed to achieve selective oxidation to the nitroso product. Molybdenum-catalyzed oxidation using hydrogen peroxide is an effective method. organic-chemistry.org Catalysts such as ammonium (B1175870) molybdate (B1676688) or MoO₃/KOH can facilitate the conversion of anilines to nitrosoarenes in good yields, with the reaction's efficiency being pH-dependent. organic-chemistry.org Another common reagent is Oxone® (potassium peroxymonosulfate), often used in a biphasic system to generate the nitroso compound in situ, which can then be used in subsequent reactions. chemrxiv.org

For the synthesis of 4-bromo-2-chloro-3-fluoro-1-nitrosobenzene from this compound, a controlled oxidation would be necessary. The reaction would likely involve an N-arylhydroxylamine intermediate which is then oxidized to the nitroso product. Given the substrate's electron-deficient nature, conditions would need to be carefully optimized to favor the formation of the nitroso derivative over the more stable nitro compound.

Reduction Chemistry of this compound

The halogen substituents on the aromatic ring of this compound can be selectively removed through reductive dehalogenation, offering a pathway to anilines with fewer halogen atoms.

Selective Reduction to Corresponding Aniline Derivatives with Fewer Halogen Atoms

Catalytic hydrodehalogenation is a powerful method for the selective removal of halogen atoms from aromatic rings. The selectivity of this reaction is governed by the differing strengths of the carbon-halogen bonds (C-F > C-Cl > C-Br > C-I). The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making its selective cleavage feasible. researchwithrutgers.comorganic-chemistry.org

Using catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst and a hydrogen source (e.g., H₂ gas, ammonium formate), the bromine atom can be selectively removed from this compound. researchwithrutgers.comorganic-chemistry.org This process, known as hydrodebromination, would yield 2-chloro-3-fluoroaniline. The reaction conditions, such as temperature, pressure, and catalyst loading, must be carefully controlled to prevent the further reduction of the chlorine atom. Bromo substituents are readily reduced under neutral conditions, whereas the cleavage of chloro groups often requires more vigorous conditions. organic-chemistry.org

Alternative reagents for hydrodehalogenation include the use of metal alloys, such as an aluminum-nickel (Al-Ni) alloy in an alkaline aqueous solution, which has been shown to be effective for the dehalogenation of polyhalogenated anilines. researchgate.net Bimetallic nanoparticles, like NiPd supported on nitrogen-doped graphene, have also been developed for the efficient reduction of C-Cl and C-Br bonds under mild conditions. nih.gov These methods provide a synthetic route to tailor the substitution pattern of the aniline ring.

Transition Metal-Catalyzed Coupling Reactions

The halogen atoms on the this compound ring serve as handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling for Biaryl Compound Synthesis

The Suzuki-Miyaura coupling is a robust and widely used method for synthesizing biaryl compounds by reacting an aryl halide with an organoboron reagent, typically a boronic acid or a boronic ester. organic-chemistry.orgyoutube.com The reaction is catalyzed by a palladium(0) complex in the presence of a base. youtube.com

In the case of polyhalogenated substrates like this compound, the reaction exhibits high chemoselectivity based on the relative reactivity of the carbon-halogen bonds. The oxidative addition of the palladium catalyst to the C-X bond follows the reactivity order C-I > C-Br > C-Cl. nih.govresearchgate.net Consequently, the Suzuki-Miyaura reaction on this compound will occur selectively at the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact.

This selective coupling allows for the synthesis of a wide range of 2-chloro-3-fluoro-substituted biaryl compounds. The reaction typically involves treating this compound with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base like potassium carbonate or sodium carbonate. The reaction is versatile and tolerates a broad range of functional groups on the boronic acid partner.

Table 2: Representative Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid Partner | Potential Biaryl Product |

|---|---|

| Phenylboronic acid | 4'-Amino-3'-chloro-2'-fluoro-[1,1'-biphenyl] |

| 4-Methoxyphenylboronic acid | 4'-Amino-3'-chloro-2'-fluoro-4-methoxy-1,1'-biphenyl |

| 3-Chlorophenylboronic acid | 4'-Amino-3,3'-dichloro-2'-fluoro-1,1'-biphenyl |

Compound Index

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1-Bromo-3-chloro-2-fluoro-4-nitrobenzene |

| 2-Chloro-3-fluoroaniline |

| 4'-Amino-3,3'-dichloro-2'-fluoro-1,1'-biphenyl |

| 4'-Amino-3'-chloro-2'-fluoro-4-methoxy-1,1'-biphenyl |

| 4'-Amino-3'-chloro-2'-fluoro-[1,1'-biphenyl] |

| 4-(Thiophen-2-yl)-2-chloro-3-fluoroaniline |

| 4-Bromo-2-chloro-3-fluoro-1-nitrosobenzene |

| This compound |

| Acetone |

| Acetic Acid |

| Ammonium molybdate |

| Ethanol |

| Hydrogen Peroxide |

| meta-Chloroperbenzoic acid |

| Palladium(II) acetate |

| Phenylboronic acid |

| Potassium Carbonate |

| Potassium peroxymonosulfate (B1194676) (Oxone®) |

| Sodium Carbonate |

| Sodium Methoxide |

| Sodium perborate |

| Tetrakis(triphenylphosphine)palladium(0) |

Exploration of Other Cross-Coupling Reactions for C-C Bond Formation

The formation of new carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For a polysubstituted scaffold like this compound, palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for molecular elaboration. The differential reactivity of the halogen substituents on the aromatic ring is key to achieving selective transformations. In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step generally follows the reactivity trend based on the carbon-halogen bond dissociation energy: C-I > C-Br > C-Cl > C-F. Consequently, the C-Br bond at the C4 position of this compound is the primary site for selective C-C bond formation, leaving the more robust C-Cl and C-F bonds intact.

While specific literature detailing the cross-coupling reactions of this compound is not extensively documented, its reactivity can be reliably inferred from established chemical principles and extensive research on analogous haloaniline systems. The following sections explore the potential of this compound to participate in several key palladium-catalyzed C-C bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is one of the most widely used methods for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. nih.govnih.govlibretexts.org It is anticipated that this compound would be an excellent substrate for Suzuki-Miyaura coupling. The reaction would selectively occur at the C-Br bond, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. nih.gov

Research on similar substrates, such as other ortho-bromoanilines, demonstrates that these couplings proceed efficiently to yield biaryl structures. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, can effectively couple even challenging substrates at room temperature. organic-chemistry.org

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Bromoaniline | Benzyl boronic ester | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 90 | 85 | nih.gov |

| 4-Bromoaniline (B143363) | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | K₃PO₄ | Toluene/H₂O | 60 | High | youtube.com |

| Aryl Chloride | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | RT | 91-98 | organic-chemistry.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 65-85 | mdpi.com |

This table presents representative conditions for Suzuki-Miyaura reactions on analogous bromoaniline and bromo-chloro-aryl systems to illustrate the likely conditions applicable to this compound.

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding substituted alkynes. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper salts and proceeds under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgorganic-chemistry.org

Given the established reactivity of aryl bromides in Sonogashira couplings, this compound is expected to react smoothly with various terminal alkynes at the C4 position. organic-chemistry.orgscirp.org This transformation would introduce an alkynyl moiety, a versatile functional group that can participate in numerous subsequent reactions. The reaction tolerates a wide range of functional groups on both the alkyne and the aryl halide. nih.govwikipedia.org

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Amino-3-bromopyridines | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 96 | scirp.org |

| Iodobenzene | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | DMF | 50 | 98 | nih.gov |

| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | High | organic-chemistry.org |

This table presents representative conditions for Sonogashira reactions on analogous aryl bromide systems to illustrate the likely conditions applicable to this compound.

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a powerful tool for vinylation of aryl rings. The reaction of this compound with various alkenes, such as acrylates or styrenes, would be expected to occur selectively at the C-Br bond. researchgate.net The reaction typically requires a palladium catalyst, a base (often an amine or carbonate), and is performed at elevated temperatures. wikipedia.orgbeilstein-journals.org The intramolecular version of the Heck reaction is particularly powerful for the synthesis of heterocyclic compounds. libretexts.org

While aryl bromides are common substrates, their reactions can sometimes be complicated by dehalogenation side reactions. beilstein-journals.org However, careful optimization of reaction conditions, including the use of specific ligands or additives like tetralkylammonium salts, can mitigate these issues and lead to high yields of the desired vinylated products. beilstein-journals.org

Advanced Spectroscopic and Computational Characterization of 4 Bromo 2 Chloro 3 Fluoroaniline Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying functional groups and providing a unique "molecular fingerprint."

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. In 4-bromo-2-chloro-3-fluoroaniline, the FT-IR spectrum is characterized by absorption bands corresponding to the amine group (N-H), the aromatic ring (C-H, C=C), and the carbon-halogen bonds (C-F, C-Cl, C-Br).

Theoretical calculations, often employing Density Functional Theory (DFT) methods, are used to predict the vibrational frequencies and compare them with experimental data, aiding in the precise assignment of each vibrational mode. nih.gov For similar molecules like 4-chloro-2-bromoaniline, studies have shown that the calculated vibrational frequencies, when scaled, align well with the experimental FT-IR spectra. researchgate.net

Key FT-IR Vibrational Modes for this compound:

N-H Stretching: The primary amine group typically shows two bands in the region of 3400-3500 cm⁻¹ for the asymmetric and symmetric stretching vibrations.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring usually occur in the 1450-1600 cm⁻¹ range.

N-H Bending: The scissoring vibration of the NH₂ group is anticipated around 1600-1650 cm⁻¹.

C-F Stretching: The C-F bond gives a strong absorption band typically found in the 1000-1400 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range.

C-Br Stretching: The C-Br bond absorption is typically observed at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Below is an interactive table of expected FT-IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric Stretch | N-H (Amine) | 3400-3500 |

| Stretch | C-H (Aromatic) | 3000-3100 |

| Bending (Scissoring) | N-H (Amine) | 1600-1650 |

| Stretch | C=C (Aromatic) | 1450-1600 |

| Stretch | C-F | 1000-1400 |

| Stretch | C-Cl | 600-800 |

| Stretch | C-Br | 500-600 |

FT-Raman spectroscopy is a complementary technique to FT-IR. nih.gov It involves the inelastic scattering of monochromatic light from a laser source. nih.gov While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is better for analyzing non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint. researchgate.netnih.gov

For substituted anilines, FT-Raman is particularly useful for characterizing the vibrations of the aromatic ring and the carbon-halogen bonds. The spectra of related compounds, such as 4-chloro-2-bromoaniline, have been successfully analyzed using this method. researchgate.net The combination of FT-IR and FT-Raman provides a more complete vibrational analysis of the molecule. nih.govresearchgate.net

Expected FT-Raman Shifts for this compound:

Aromatic ring vibrations, especially the ring breathing mode, will produce strong and sharp signals.

The C-Br and C-Cl bonds, being highly polarizable, are expected to show characteristic bands in the low-frequency region.

Symmetric vibrations that are weak in the FT-IR spectrum may be prominent in the FT-Raman spectrum.

The following table shows the expected prominent signals in the FT-Raman spectrum.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| Ring Breathing | Aromatic Ring | ~1000 |

| Symmetric Stretch | C-F | 1000-1200 |

| Symmetric Stretch | C-Cl | 600-700 |

| Symmetric Stretch | C-Br | 500-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. In this compound, the ¹H NMR spectrum would show signals for the two aromatic protons and the two amine protons.

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating effect of the amine group. The fluorine atom will cause splitting of the signals of adjacent protons (H-F coupling). For a similar compound, 4-bromo-2-chloroaniline (B1269894), the aromatic protons appear as doublets and doublet of doublets in the range of 6.67-7.88 ppm. rsc.org The amine protons typically appear as a broad singlet, although their chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-H (ortho to NH₂) | ~6.8 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 4-6 |

| Ar-H (meta to NH₂) | ~7.3 | Doublet | J(H-H) ≈ 8-9 |

| NH₂ | 3.5-4.5 | Broad Singlet | - |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are affected by the electronegativity of the attached substituents.

In the case of 4-bromo-2-chloroaniline, the carbon signals appear in the range of 111.4 to 143.0 ppm. rsc.org For this compound, the carbon atoms bonded to the halogens (C-Br, C-Cl, C-F) will exhibit characteristic chemical shifts due to the strong inductive effects of these atoms. The carbon attached to the fluorine atom will also show a large coupling constant (¹JCF).

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | 140-145 |

| C-Cl | 118-122 |

| C-F | 150-155 (with large ¹JCF coupling) |

| C-Br | 110-115 |

| C-H (ortho to NH₂) | 115-120 |

| C-H (meta to NH₂) | 130-135 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. wikipedia.org It provides valuable information about the electronic environment of the fluorine atom. wikipedia.orgnih.gov The ¹⁹F nucleus has a spin of 1/2 and is 100% abundant in nature, making this technique particularly powerful. wikipedia.org

For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the fluorine's position on the aromatic ring and the nature of the adjacent substituents. The signal will be split by coupling to the neighboring aromatic proton (ortho-coupling, ³JHF), which typically falls in the range of 5-10 Hz. The chemical shifts for organofluorine compounds on an aromatic ring are generally found in a range from -100 to -160 ppm relative to a CFCl₃ standard. nih.gov

Predicted ¹⁹F NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹⁹F | -120 to -140 | Doublet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the determination of the molecular weight and elucidation of the structural features of this compound through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular weight of this compound is 224.46 g/mol .

The fragmentation of the molecular ion is a predictable process that provides valuable structural information. For halogenated anilines, fragmentation often begins with the loss of a halogen atom or the cleavage of bonds adjacent to the amino group. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens, which aids in their identification.

A predicted fragmentation pattern for this compound would likely involve the following steps:

Formation of the molecular ion (M⁺) at m/z 224, 226, and 228 due to the isotopic distribution of bromine and chlorine.

Loss of a bromine radical (•Br) to form a fragment at m/z 145/147.

Loss of a chlorine radical (•Cl) to form a fragment at m/z 189/191.

Subsequent loss of HCN from the aniline (B41778) ring fragments.

Alpha-cleavage adjacent to the amino group is also a common fragmentation pathway for anilines. libretexts.orgyoutube.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (relative abundance) | Ion Structure/Fragment Lost |

| 224/226/228 | [C₆H₄BrClFN]⁺ (Molecular Ion) |

| 145/147 | [M - Br]⁺ |

| 189/191 | [M - Cl]⁺ |

| 118 | [M - Br - HCN]⁺ |

| 152 | [M - Cl - HCN]⁺ |

This table is predictive and based on the fragmentation patterns of similar halogenated anilines.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of reactions involving its synthesis or derivatization.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of this compound, offering high resolution and sensitivity. It is widely used to monitor the progress of a reaction by quantifying the consumption of reactants and the formation of products over time. Purity assessment of the final product is also routinely performed using HPLC. nih.govjfda-online.comresearchgate.net

A typical HPLC method for the analysis of halogenated aromatic amines would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing a small amount of acid like formic or trifluoroacetic acid to improve peak shape). chromforum.orgchromatographyonline.com Detection is commonly achieved using a UV detector, as the aromatic ring of the aniline derivative absorbs in the UV region.

Table 2: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

These parameters are illustrative and would require optimization for specific applications.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the reactant spot and the appearance of a new product spot can be visually tracked. researchgate.net

For the separation of aniline derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically employed. The polarity of the solvent system can be adjusted to optimize the separation of the starting material, intermediates, and the final product, this compound. researchgate.netsciencemadness.orgniscpr.res.in Visualization of the spots can be done under UV light or by using a staining agent.

Table 3: Common TLC Solvent Systems for Aromatic Amines

| Solvent System (v/v) | Polarity |

| Hexane:Ethyl Acetate (4:1) | Low |

| Toluene:Ethyl Acetate (9:1) | Low to Medium |

| Dichloromethane:Methanol (B129727) (95:5) | Medium |

The optimal solvent system will depend on the specific reactants and products of the reaction being monitored.

Gas-Liquid Chromatography (GLC) for Identification of Volatile Products

Gas-Liquid Chromatography (GLC), often coupled with a mass spectrometer (GC-MS), is a highly effective technique for the separation and identification of volatile organic compounds. acs.orgacs.orgunt.eduresearchgate.net this compound and potential volatile byproducts from its synthesis or subsequent reactions can be analyzed using this method. The sample is vaporized and carried by an inert gas through a capillary column containing a stationary liquid phase. Separation is based on the differential partitioning of the compounds between the gas and liquid phases.

The choice of the column is crucial for good separation of halogenated aromatic compounds. A non-polar or medium-polarity column is often suitable. The temperature of the GC oven is typically programmed to increase during the analysis to elute compounds with a wide range of boiling points. The mass spectrometer detector provides mass spectra of the eluting compounds, allowing for their positive identification.

Table 4: Representative GLC Method Parameters for Halogenated Anilines

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (Scan mode m/z 50-300) |

These parameters are for general guidance and would need to be optimized for the specific analytes of interest.

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the molecular properties of this compound that are complementary to experimental data.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, optimized geometry, and reactivity of molecules. doaj.orgresearchgate.netresearchgate.net By solving the Schrödinger equation within the DFT framework, various molecular properties of this compound can be calculated.

Geometry Optimization: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the molecule, providing accurate bond lengths and angles. For substituted anilines, DFT has been used to determine the planarity of the aromatic ring and the orientation of the amino group. nih.govnih.gov

Electronic Structure and Reactivity: The electronic properties of a molecule, such as the distribution of electron density, are key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.netyoutube.comnih.govnih.govyoutube.com A smaller HOMO-LUMO gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. researchgate.netwalisongo.ac.idthaiscience.infowolfram.comchegg.com These maps visualize the electron density distribution around the molecule, with red regions indicating high electron density (nucleophilic sites) and blue regions indicating low electron density (electrophilic sites). For this compound, the MEP map would show the influence of the electron-withdrawing halogen atoms and the electron-donating amino group on the reactivity of the aromatic ring.

Table 5: Illustrative DFT Calculation Parameters and Predicted Properties for a Substituted Aniline

| Parameter | Specification/Value |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Predicted HOMO Energy | -6.5 eV |

| Predicted LUMO Energy | -1.2 eV |

| Predicted HOMO-LUMO Gap | 5.3 eV |

These values are illustrative for a generic substituted aniline and would need to be specifically calculated for this compound.

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is no specific research data available for the advanced spectroscopic and computational characterization of the exact compound This compound . The detailed analyses as specified in the requested outline—including Ab Initio Calculations, Frontier Molecular Orbital (FMO) Analysis, Molecular Electrostatic Potential (MEP) Mapping, Hyperpolarizability Calculations, Mulliken Charge Analysis, Intermolecular Interaction Analysis, and Potential Energy Surface Scans—have not been published for this particular isomer.

While computational and spectroscopic studies have been conducted on similar molecules, such as isomers like 2-bromo-6-chloro-4-fluoroaniline (B1268482) researchgate.net and related compounds like 4-bromo-2-chloroaniline nih.govresearchgate.net, using the data from these studies would not be scientifically accurate for this compound and would fall outside the strict scope of the requested subject. The precise positioning of the bromine, chlorine, and fluorine atoms on the aniline ring significantly influences the electronic, structural, and reactive properties of the molecule. Therefore, data from other isomers cannot be used as a substitute.

Due to the absence of the required factual research findings for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The generation of data tables and detailed research findings for each specified subsection is contingent on the existence of such studies in the public domain.

Applications in Advanced Organic Synthesis

Utilization of 4-Bromo-2-chloro-3-fluoroaniline as a Key Building Block for Diverse Organic Compounds

This compound serves as a crucial starting material, or building block, in the synthesis of a variety of more complex organic molecules. Its structure, featuring bromine, chlorine, and fluorine atoms at specific positions on an aniline (B41778) ring, allows for a range of chemical reactions to selectively introduce new functional groups. This strategic placement of different halogen atoms (bromo, chloro, fluoro) provides chemists with the flexibility to perform sequential reactions, making it a valuable component in multi-step organic synthesis. The presence of the amino group further adds to its versatility, enabling reactions such as diazotization and coupling. These characteristics make it a sought-after intermediate in the creation of intricate molecules, particularly in the fields of medicinal chemistry and materials science.

Synthesis of Boronic Acid Derivatives

The transformation of this compound into boronic acid derivatives highlights its utility in creating compounds with applications in coupling reactions and analytical methods.

A key derivative synthesized from this compound is 4-Amino-3-fluorophenyl boronic acid. sigmaaldrich.comnih.gov This transformation typically involves a lithium-halogen exchange reaction followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis. The bromo group is selectively replaced by the boronic acid functional group, leaving the chloro and fluoro atoms intact. This selectivity is a critical aspect of its synthetic value.

Table 1: Properties of 4-Amino-3-fluorophenyl boronic acid hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1256355-32-4 |

| Molecular Formula | C₆H₈BClFNO₂ |

| Molecular Weight | 191.40 g/mol |

| Form | Solid |

| Melting Point | 150-160 °C |

Source: sigmaaldrich.com

Boronic acids, including derivatives of this compound, are known to interact with diols. This property can be exploited in the development of sensors and for chemical modifications in analytical techniques like ultraviolet-visible (UV-Vis) titration. nih.gov While direct applications of 4-Amino-3-fluorophenyl boronic acid in UV-Vis titration are not extensively documented in the provided search results, the functional group is amenable to such methods for detecting and quantifying polyols, such as sugars. The electronic properties of the fluorinated and aminated phenyl ring can influence the spectroscopic characteristics upon binding, which is a principle underlying these titration methods. nih.gov

Intermediate in the Synthesis of Imidazo[4,5-c]pyridine Derivatives.atlantis-press.comresearchgate.net

The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous biologically active compounds. The synthesis of derivatives of this structure often involves the strategic use of halogenated anilines to introduce specific substitution patterns that modulate pharmacological activity.

Preparation of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one.atlantis-press.comresearchgate.net

The target compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, is a significant intermediate for various bioactive molecules. researchgate.netresearchgate.net Its synthesis has been achieved through a multi-step sequence starting with pyridin-4-ol and 4-bromo-2-fluoroaniline (B1266173). atlantis-press.comresearchgate.net The process involves an initial N-alkylation of a chlorinated pyridine (B92270) intermediate with 4-bromo-2-fluoroaniline to form N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine. researchgate.netresearchgate.net

This intermediate subsequently undergoes a reduction of the nitro group to an amine, typically using reagents like iron (Fe) powder with a catalyst or hydrazine (B178648) hydrate (B1144303) in the presence of ferric chloride and activated carbon. researchgate.net The resulting diamine is then cyclized to form the desired imidazo[4,5-c]pyridin-2-one ring system. This final cyclization step is commonly achieved using N,N'-Carbonyldiimidazole (CDI) in a solvent like dichloromethane. researchgate.net

Reaction Data: Synthesis of N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine

| Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-chloro-3-nitropyridine | 4-bromo-2-fluoroaniline | N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine | 91.7% | researchgate.netresearchgate.net |

Reaction Data: Reduction and Cyclization

| Starting Material | Reagents/Conditions | Final Product | Yield | Reference |

|---|---|---|---|---|

| N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine | 1. FeCl₃, Hydrazine Hydrate, Activated Carbon, Ethanol (B145695), 80°C | 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | 83.4% (for reduction step) | researchgate.net |

Precursor for Other Complex Organic Molecules and Pharmaceutical Intermediates.google.com

This compound and its isomers are valuable starting materials for synthesizing poly-halogenated aromatic compounds. These products are often used as intermediates in the development of pharmaceuticals and advanced materials, where the specific placement of halogen atoms is crucial for function. The amino group of the aniline provides a reactive handle for diazotization, which allows for its replacement with a wide variety of other functional groups through reactions like the Sandmeyer reaction. wikipedia.orgnih.gov

Synthesis of 2-chloro-3-fluorobromobenzene.google.com

Reaction Data: Diazotization-Deamination for 2-chloro-3-fluorobromobenzene Synthesis

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 4-bromo-3-chloro-2-fluoroaniline (B37690) | Sodium nitrite (B80452), Isopropanol, Sulfuric acid, Cuprous chloride | 2-chloro-3-fluorobromobenzene | google.compatsnap.com |

Synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856).google.com

The introduction of an iodine atom onto an aromatic ring can be effectively achieved via a Sandmeyer-type reaction on the corresponding aniline. A patent outlines a one-pot method for synthesizing 1-bromo-2-chloro-3-fluoro-4-iodobenzene from the isomer 4-bromo-3-chloro-2-fluoroaniline. google.com This procedure is notable because it combines the diazotization and iodination steps, which can improve yield by minimizing the formation of by-products. google.com

In this method, the aniline is mixed with sulfuric acid. Cuprous iodide and potassium iodide are added to the mixture before the dropwise addition of an aqueous sodium nitrite solution. google.com The diazonium salt forms and immediately reacts with the iodide under the catalytic action of the copper salt. google.com This avoids the need for low-temperature isolation of the diazonium salt, making the process more amenable to large-scale production. google.com

Reaction Data: One-Pot Diazotization-Iodination

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 4-bromo-3-chloro-2-fluoroaniline | 1. Sulfuric acid | 1-bromo-2-chloro-3-fluoro-4-iodobenzene | google.com |

| 2. Cuprous iodide, Potassium iodide | |||

| 3. Sodium nitrite (aqueous solution) |

Exploration of Biological Activities and Medicinal Chemistry Applications

Pharmacological Potential of 4-Bromo-2-chloro-3-fluoroaniline Derivatives in Drug Design

The multifaceted substitution pattern of this compound, featuring bromine, chlorine, and fluorine atoms, makes it a highly attractive scaffold for medicinal chemists. This unique combination of halogens can influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, derivatives of this compound are being investigated for a range of therapeutic applications. The electron-withdrawing nature of the halogen substituents can enhance the molecule's ability to participate in crucial interactions with biological macromolecules, making it a promising starting point for the synthesis of new drugs. drugdesign.org

Development of Antimicrobial Agents

Halogenated compounds have long been recognized for their antimicrobial properties, and aniline (B41778) derivatives are no exception. The introduction of halogens can significantly enhance the antimicrobial efficacy of a compound, a strategy that has been successfully employed to combat multi-drug resistant pathogens.

Efficacy Against Bacterial Infections (e.g., Resistant Strains)

While specific studies on the efficacy of this compound derivatives against resistant bacterial strains are limited, research on closely related halogenated anilines has shown promising results. For instance, a study on halogen-substituted aniline derivatives, including 4-bromo-3-chloroaniline, demonstrated significant antimicrobial and antibiofilm activities against uropathogenic Escherichia coli and other ESKAPE pathogens. chemicalbook.com Another study highlighted that certain derivatives of 4-bromo-3-chloro-2-fluoroaniline (B37690), synthesized as novel antimicrobial agents, exhibited considerable antibacterial activity against resistant bacterial strains. These findings suggest that the this compound scaffold holds potential for the development of new antibiotics to tackle the growing challenge of antimicrobial resistance.

Table 1: Antimicrobial Activity of a Related Halogenated Aniline Derivative

| Compound | Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-bromo-3-chloroaniline | E. coli (UPEC) | 200 | chemicalbook.com |

| 3,5-dibromoaniline | E. coli (UPEC) | 100 | chemicalbook.com |

Note: This table presents data for a structurally related compound to indicate the potential antimicrobial activity of halogenated anilines.

Impact of Halogenation on Enhanced Biological Activity

The presence and position of halogen atoms on the aniline ring are critical determinants of biological activity. Halogenation can increase the lipophilicity of a molecule, facilitating its passage through bacterial cell membranes. Furthermore, halogens can form halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity of a compound to its target protein, thereby enhancing its inhibitory activity. chemicalbook.com The specific arrangement of bromine, chlorine, and fluorine in this compound offers a unique electronic and steric profile that can be exploited in drug design. For example, 3D-QSAR analysis of halogenated anilines has indicated that electrostatic favorability at the third and fourth positions of the aniline ring is crucial for bioactivity. chemicalbook.com

Investigation as Anti-inflammatory and Anticancer Agents

The versatile chemical nature of this compound derivatives also positions them as candidates for the development of anti-inflammatory and anticancer drugs.

Modulation of Biological Pathways Through Interaction with Enzymes or Receptors

Derivatives of halogenated anilines have been shown to interact with key enzymes and receptors involved in inflammatory and carcinogenic pathways. While direct evidence for this compound derivatives is still under investigation, studies on analogous compounds provide valuable insights. For instance, the introduction of a chlorine atom into a molecule has been shown to enhance its potency as a COX-2 inhibitor, suggesting that the chloro- and other halogen substitutions on the this compound ring could be beneficial for developing anti-inflammatory agents targeting this enzyme. drugdesign.org The general structure of aniline derivatives has been identified as a key scaffold in the development of various kinase inhibitors, which are crucial in cancer therapy. nih.gov

Derivatives for Inhibition of Cancer Cell Proliferation

The development of novel anticancer agents is a primary focus of medicinal chemistry, and the this compound scaffold is considered a promising starting point. Research on similar halogenated structures has indicated their potential to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and causing cell cycle arrest. While specific data on derivatives of this compound is not yet widely available, studies on other substituted anilines have demonstrated significant cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity of a Structurally Related Aniline Derivative

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (Colon) | 7.1 ± 0.6 | nih.gov |

Note: This table shows the anticancer activity of a complex indole (B1671886) derivative containing a chloro-substituted moiety to illustrate the potential of halogenated aromatic compounds in cancer research.

Role as a Pharmacophore in Rational Drug Design and Discovery

A pharmacophore is defined as the specific arrangement of steric and electronic features of a molecule that are essential for its interaction with a specific biological target, ultimately triggering or blocking its biological response. nih.gov The concept of the pharmacophore is a cornerstone of rational drug design, guiding the identification and optimization of lead compounds. nih.gov

This compound serves as a crucial pharmacophore in the design of various therapeutic agents. The distinct positioning of the bromine, chlorine, and fluorine atoms, along with the amino group on the phenyl ring, creates a unique electronic and steric profile. This arrangement allows for diverse chemical modifications and interactions with biological targets. The halogen atoms can participate in halogen bonding, a significant non-covalent interaction in molecular recognition, while the amino group can act as a hydrogen bond donor or a site for further chemical elaboration.

The utility of halogenated anilines as pharmacophores is well-established in medicinal chemistry. For instance, the structural features of compounds like 3-Bromo-4-chloro-2-fluoroaniline are explored for their potential in developing anticancer and anti-inflammatory agents by targeting specific biological pathways. The strategic placement of halogens on an aromatic ring can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.